7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
The compound 7-{4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule featuring a piperazine ring, a quinazolinone core, and a dioxolo moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multi-step organic synthesis. The process begins with the preparation of the piperazine derivative, followed by the introduction of the quinazolinone core and the dioxolo moiety. Key steps include:
Formation of the Piperazine Derivative: This involves the reaction of 3-methylphenylamine with 1,4-dichlorobutane to form the piperazine ring.
Introduction of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.
Attachment of the Dioxolo Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
7-{4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
7-{4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 7-{4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The quinazolinone core may inhibit certain enzymes, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 1-(3-氨丙基)-4-甲基哌嗪 .
Uniqueness
7-{4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: is unique due to its combination of a piperazine ring, a quinazolinone core, and a dioxolo moiety. This unique structure imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C25H28N4O4S |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C25H28N4O4S/c1-16-5-3-6-18(11-16)28-10-9-27(14-17(28)2)23(30)7-4-8-29-24(31)19-12-21-22(33-15-32-21)13-20(19)26-25(29)34/h3,5-6,11-13,17H,4,7-10,14-15H2,1-2H3,(H,26,34) |
InChI Key |
AJXKBJFVIGPAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
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